molecular formula C15H16O4 B11714046 2-(4-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate

2-(4-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate

Cat. No.: B11714046
M. Wt: 260.28 g/mol
InChI Key: RQSGCFSHKSIUTB-WAVJCGAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an oxoethyl chain, which is further connected to a hexa-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 4-methoxybenzaldehyde reacts with ethyl acetoacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chalcone, which is then subjected to further reactions to yield the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification through distillation or crystallization, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenylacetic acid: Shares the methoxyphenyl group but differs in the functional groups attached.

    4-methoxyphenylglyoxal: Contains a similar aromatic ring but with different substituents.

    4-methoxyphenylacetate: Another ester with a methoxyphenyl group but different ester moiety.

Uniqueness

2-(4-methoxyphenyl)-2-oxoethyl (4E)-hexa-2,4-dienoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

[2-(4-methoxyphenyl)-2-oxoethyl] (4E)-hexa-2,4-dienoate

InChI

InChI=1S/C15H16O4/c1-3-4-5-6-15(17)19-11-14(16)12-7-9-13(18-2)10-8-12/h3-10H,11H2,1-2H3/b4-3+,6-5?

InChI Key

RQSGCFSHKSIUTB-WAVJCGAHSA-N

Isomeric SMILES

C/C=C/C=CC(=O)OCC(=O)C1=CC=C(C=C1)OC

Canonical SMILES

CC=CC=CC(=O)OCC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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